

An In-depth Technical Guide to 4-Fluorobenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluorobenzyl bromide*

Cat. No.: *B1653185*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-fluorobenzyl bromide** (CAS No. 459-46-1), a crucial reagent in synthetic organic chemistry.^[1] It details its chemical and physical properties, safety and handling protocols, and its significant applications, particularly in the synthesis of pharmacologically active molecules.

Core Properties and Specifications

4-Fluorobenzyl bromide is a colorless to light yellow liquid known for its role as a versatile alkylating agent.^{[1][2][3][4]} Its primary utility lies in its ability to introduce the 4-fluorobenzyl moiety into a variety of molecular scaffolds, a common strategy in medicinal chemistry to enhance biological activity, modulate lipophilicity, and improve metabolic stability.^{[3][5][6]}

Identifier and Chemical Properties

Property	Value
CAS Number	459-46-1
Molecular Formula	C ₇ H ₆ BrF
Molecular Weight	189.02 g/mol
IUPAC Name	1-(bromomethyl)-4-fluorobenzene
Synonyms	α-Bromo-4-fluorotoluene, 1-Bromomethyl-4-fluorobenzene, p-Fluorobenzyl bromide
SMILES	C1=CC(=CC=C1CBr)F
InChI Key	NVNPLEPBDPJYRZ-UHFFFAOYSA-N

Physical Properties

Property	Value
Appearance	Colorless to light yellow liquid
Boiling Point	85 °C at 15 mmHg
Density	~1.517 g/mL at 25 °C
Flash Point	>110 °C (>230 °F)
Refractive Index	~1.547 (n _{20/D})
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. ^[4]
Vapor Pressure	0.143 mmHg at 25°C

Safety and Handling

Hazard Class	8 (Corrosive)
GHS Pictogram	GHS05 (Corrosion)
Hazard Statements	H314: Causes severe skin burns and eye damage.
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
Incompatibilities	Bases, strong oxidizing agents, alcohols, amines, and metals. [2]
Storage	Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. The compound is moisture-sensitive and lachrymatory. [2]

Reactivity and Synthetic Applications

The reactivity of **4-fluorobenzyl bromide** is dominated by the electrophilic nature of the benzylic carbon, making it an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions.[\[5\]](#) Nucleophiles readily attack the benzylic carbon, displacing the bromide ion and forming a new carbon-nucleophile bond.[\[5\]](#) This reaction proceeds with an inversion of configuration if the carbon is a stereocenter.

This compound serves as a key building block in the synthesis of a wide range of biologically active molecules, including bronchodilators, neurochemicals, and antibacterials.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzyl Bromide via Radical Bromination

This protocol describes the synthesis of **4-fluorobenzyl bromide** from 4-fluorotoluene using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.

[5][7]

Materials:

- 4-Fluorotoluene (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq)
- Benzoyl Peroxide (0.03 eq)
- Carbon Tetrachloride (CCl_4)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), benzoyl peroxide (0.03 eq), and carbon tetrachloride.
- Heat the mixture to reflux (approximately 77°C) and maintain for 2-3 hours. The reaction can be monitored by TLC or GC to observe the consumption of the starting material.
- After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
- Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl_4 .
- Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

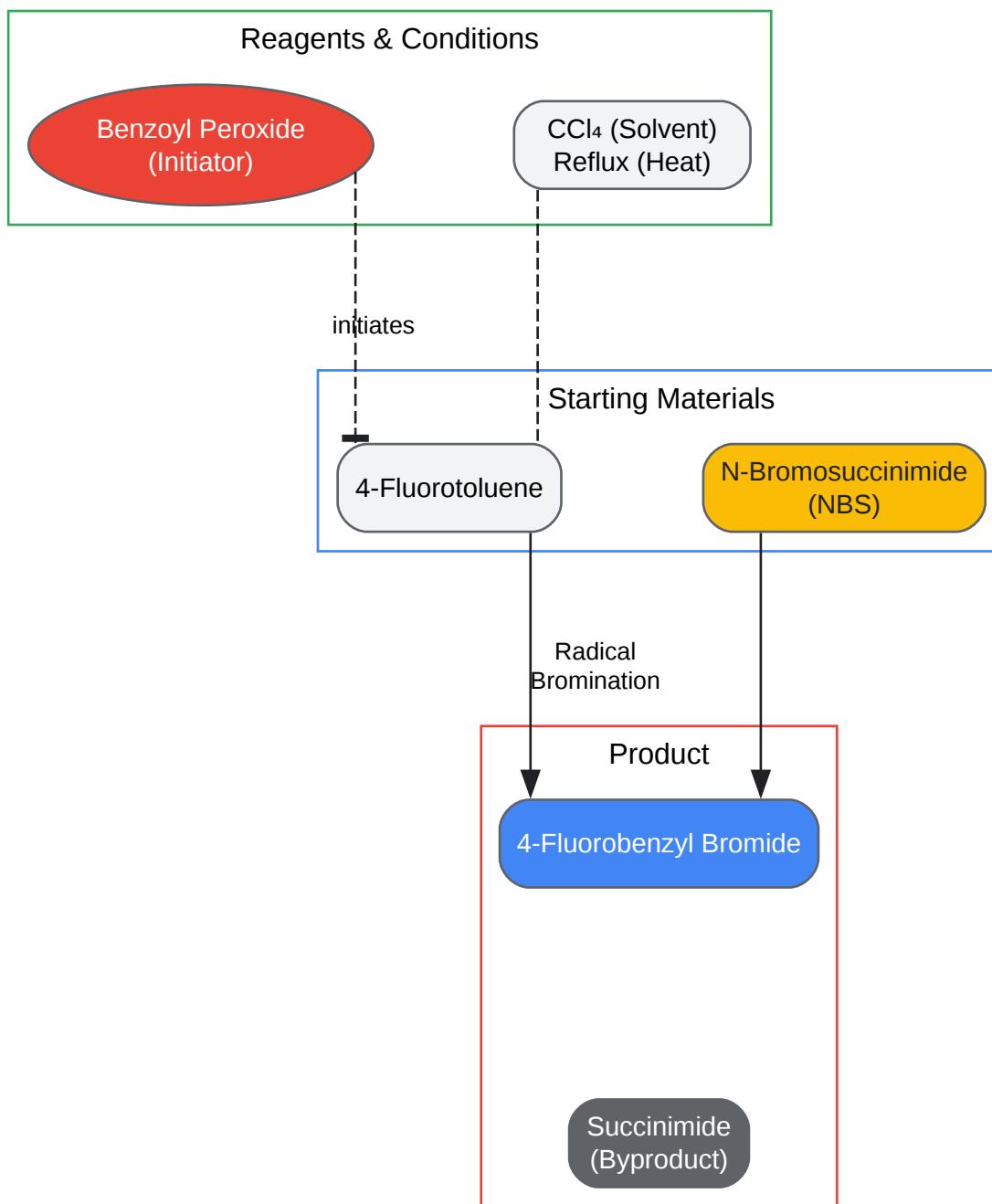
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **4-fluorobenzyl bromide**.

Protocol 2: N-Alkylation of an Amine using 4-Fluorobenzyl Bromide

This protocol provides a general procedure for the S_N2 reaction between **4-fluorobenzyl bromide** and a primary or secondary amine to form a new C-N bond.

Materials:

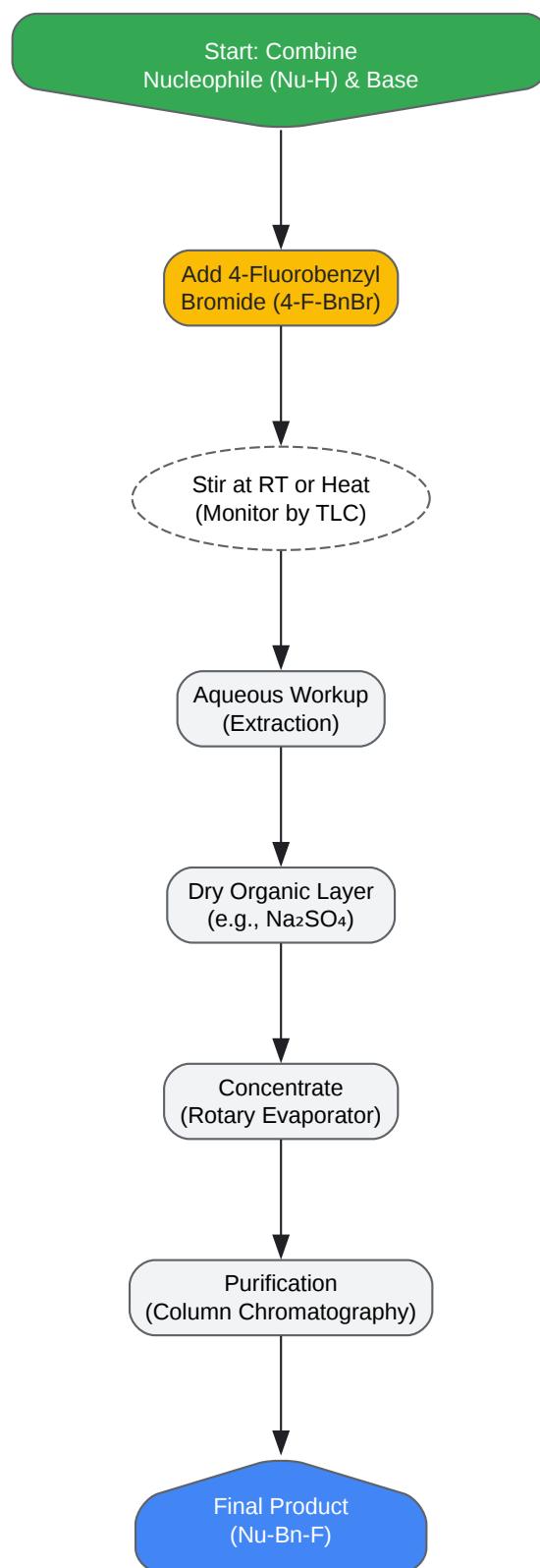
- Primary or Secondary Amine (1.0 eq)
- **4-Fluorobenzyl Bromide** (1.1 eq)
- Potassium Carbonate (K_2CO_3) or Triethylamine (TEA) (1.5-2.0 eq)
- Acetonitrile (CH_3CN) or Dimethylformamide (DMF)
- Ethyl Acetate
- Water
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)


Procedure:

- Dissolve the amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq) in a suitable polar aprotic solvent like acetonitrile or DMF in a round-bottom flask.
- Stir the mixture at room temperature.

- Add **4-fluorobenzyl bromide** (1.1 eq) dropwise to the solution.
- Allow the reaction to stir at room temperature or gently heat (e.g., to 50-60°C) to drive the reaction to completion. Monitor the reaction progress by TLC.
- Once the starting amine is consumed, cool the reaction to room temperature.
- If using K_2CO_3 , filter off the solid. If using TEA, proceed to the next step.
- Partition the reaction mixture between ethyl acetate and water.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

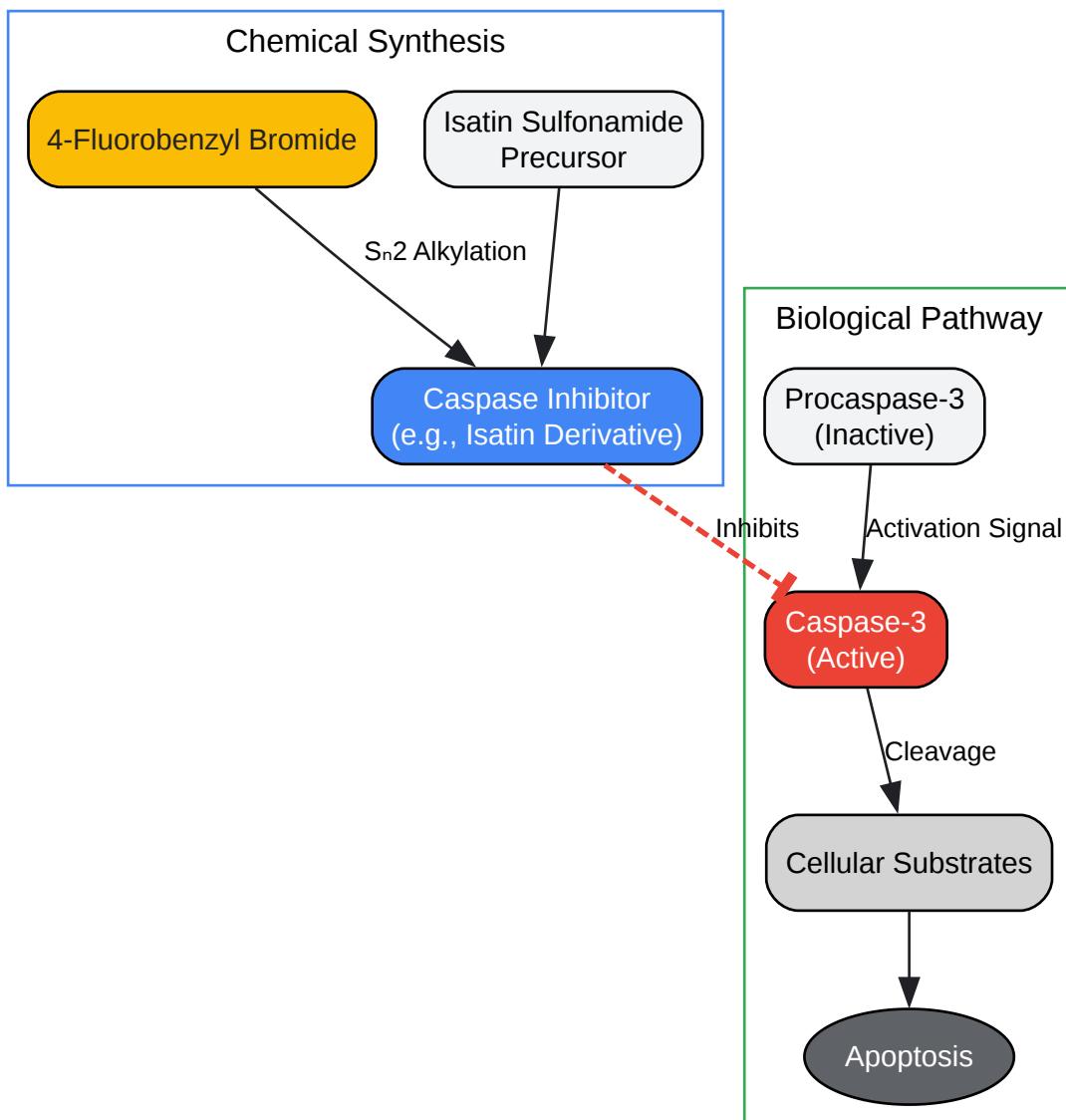
Visualization of Key Processes


Synthesis of 4-Fluorobenzyl Bromide

[Click to download full resolution via product page](#)

Caption: Radical bromination of 4-fluorotoluene to yield **4-fluorobenzyl bromide**.

General Workflow for $\text{S}_{\text{n}}2$ Reaction



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for an S_n2 alkylation reaction.

Role in Synthesis of Bioactive Molecules

4-Fluorobenzyl bromide is not a direct modulator of signaling pathways but is a critical precursor for synthesizing molecules that are. For instance, it is used to synthesize isatin derivatives that act as potent inhibitors of caspases, key effector enzymes in the apoptosis (programmed cell death) signaling pathway.[8]

[Click to download full resolution via product page](#)

Caption: Synthesis of a caspase inhibitor and its role in the apoptosis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbino.com [nbino.com]
- 4. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]
- 7. prepchem.com [prepchem.com]
- 8. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluorobenzyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1653185#4-fluorobenzyl-bromide-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com